molecular formula C4H8O3 B3395463 4-Hydroxybutanoic acid CAS No. 591-81-1

4-Hydroxybutanoic acid

Cat. No. B3395463
CAS RN: 591-81-1
M. Wt: 104.1 g/mol
InChI Key: SJZRECIVHVDYJC-UHFFFAOYSA-N
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Patent
US06348601B2

Procedure details

JP-A-1 186 864 (Derwent Abstr. 89-259000/36) discloses the preparation of N-alkylated lactams by reaction of the corresponding lactones with secondary amines in the presence of water via the corresponding N,N-dialkyl-omega-hydroxycarboxamides as intermediates. According to Example 1 of this patent application, the reaction of γ-BL with aqueous DMA gives an NMP yield of 60% and additionally forms methylamides of γ-hydroxybutyric acid. In the single further example according to the application, too, an NMP yield of 60% is reported for the corresponding reaction of γ-BL with DMA.
[Compound]
Name
N-alkylated lactams
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dialkyl-omega-hydroxycarboxamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
O.[CH2:2]1[CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:8][C:9]([N:11]([CH3:13])[CH3:12])=[O:10]>>[OH:6][CH2:7][CH2:2][CH2:3][C:4]([OH:5])=[O:10].[CH3:12][N:11]1[C:9](=[O:10])[CH2:8][CH2:2][CH2:13]1

Inputs

Step One
Name
N-alkylated lactams
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
N,N-dialkyl-omega-hydroxycarboxamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)OC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCCC(=O)O
Name
Type
product
Smiles
CN1CCCC1=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06348601B2

Procedure details

JP-A-1 186 864 (Derwent Abstr. 89-259000/36) discloses the preparation of N-alkylated lactams by reaction of the corresponding lactones with secondary amines in the presence of water via the corresponding N,N-dialkyl-omega-hydroxycarboxamides as intermediates. According to Example 1 of this patent application, the reaction of γ-BL with aqueous DMA gives an NMP yield of 60% and additionally forms methylamides of γ-hydroxybutyric acid. In the single further example according to the application, too, an NMP yield of 60% is reported for the corresponding reaction of γ-BL with DMA.
[Compound]
Name
N-alkylated lactams
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dialkyl-omega-hydroxycarboxamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
O.[CH2:2]1[CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:8][C:9]([N:11]([CH3:13])[CH3:12])=[O:10]>>[OH:6][CH2:7][CH2:2][CH2:3][C:4]([OH:5])=[O:10].[CH3:12][N:11]1[C:9](=[O:10])[CH2:8][CH2:2][CH2:13]1

Inputs

Step One
Name
N-alkylated lactams
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
N,N-dialkyl-omega-hydroxycarboxamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)OC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCCC(=O)O
Name
Type
product
Smiles
CN1CCCC1=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06348601B2

Procedure details

JP-A-1 186 864 (Derwent Abstr. 89-259000/36) discloses the preparation of N-alkylated lactams by reaction of the corresponding lactones with secondary amines in the presence of water via the corresponding N,N-dialkyl-omega-hydroxycarboxamides as intermediates. According to Example 1 of this patent application, the reaction of γ-BL with aqueous DMA gives an NMP yield of 60% and additionally forms methylamides of γ-hydroxybutyric acid. In the single further example according to the application, too, an NMP yield of 60% is reported for the corresponding reaction of γ-BL with DMA.
[Compound]
Name
N-alkylated lactams
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dialkyl-omega-hydroxycarboxamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
O.[CH2:2]1[CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:8][C:9]([N:11]([CH3:13])[CH3:12])=[O:10]>>[OH:6][CH2:7][CH2:2][CH2:3][C:4]([OH:5])=[O:10].[CH3:12][N:11]1[C:9](=[O:10])[CH2:8][CH2:2][CH2:13]1

Inputs

Step One
Name
N-alkylated lactams
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
N,N-dialkyl-omega-hydroxycarboxamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)OC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCCC(=O)O
Name
Type
product
Smiles
CN1CCCC1=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.